2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide
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Overview
Description
2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C13H11ClN2O5S This compound is known for its unique structural features, which include a chloro group, a methoxyphenyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group. This is followed by a substitution reaction with 2-methoxyaniline to attach the methoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are commonly used to manage the reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide
- 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzenesulfonamide
- 2-chloro-N-(2,3-dimethoxyphenyl)-5-nitrobenzenesulfonamide
Uniqueness
2-chloro-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can significantly affect its electronic properties and interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-12-5-3-2-4-11(12)15-22(19,20)13-8-9(16(17)18)6-7-10(13)14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXHOJUOKUHHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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